1-(t-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
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Overview
Description
1-(t-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C15H19NO4 and its molecular weight is 277.32. The purity is usually 95%.
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Scientific Research Applications
Tetrahydroisoquinoline Derivatives in Therapeutics
1-(t-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is related to the broader class of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives, recognized for their presence in various natural sources and pharmaceutical compounds. Initially noted for neurotoxicity, specific THIQ derivatives later gained attention for therapeutic potential, including Parkinson's disease prevention and anti-cancer applications. Trabectedin, a THIQ derivative, received US FDA approval for treating soft tissue sarcomas, marking a significant milestone in anticancer drug discovery. THIQ derivatives have shown promising results in drug discovery, particularly in cancer and central nervous system disorders, and are being explored for treating infectious diseases like malaria, tuberculosis, HIV, and others (Singh & Shah, 2017).
Biological Activity of Carboxylic Acids
Natural carboxylic acids, including this compound, exhibit various biological activities. Studies have shown that the structural variations in carboxylic acids influence their antioxidant, antimicrobial, and cytotoxic activities. For instance, rosmarinic acid demonstrated high antioxidant properties, and certain structures were found effective against various microbial strains. Moreover, the presence of hydroxyl groups in these compounds was linked to their cytotoxic potential, indicating their relevance in medical and pharmacological research (Godlewska-Żyłkiewicz et al., 2020).
Carboxylic Acid in Biocatalysis and Biorenewables
Carboxylic acids play a crucial role in biocatalysis and the production of biorenewable chemicals. These acids, such as this compound, can be produced fermentatively using engineered microbes like Escherichia coli and Saccharomyces cerevisiae. However, at certain concentrations, they become inhibitory to these microbes. Understanding the mechanisms of this inhibition is essential for developing robust microbial strains with improved industrial performance, highlighting the importance of these compounds in the biorenewable sector (Jarboe et al., 2013).
Mechanism of Action
Target of Action
The tert-butoxycarbonyl (boc) group is a common protecting group used in organic synthesis, particularly for amines .
Mode of Action
The Boc group can be added to amines under aqueous conditions . The compound’s interaction with its targets involves the addition of the Boc group to the amine, effectively protecting it during synthesis. The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The compound plays a significant role in organic synthesis, particularly in the protection and deprotection of the amine functional group . This process is crucial in the synthesis of complex molecules, including peptides and other bioactive compounds.
Result of Action
The addition of the Boc group to an amine protects the amine from reacting under conditions that would otherwise cause it to do so. This allows for more complex molecules to be synthesized with amines without unwanted side reactions. Once the synthesis is complete, the Boc group can be removed to free the amine .
Action Environment
The action of the compound, particularly the addition and removal of the Boc group, is influenced by various environmental factors. For instance, the addition of the Boc group occurs under aqueous conditions, while its removal requires the presence of strong acids . The stability of the Boc group allows it to resist various conditions, making it a versatile tool in organic synthesis.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-8-11(13(17)18)10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSSNNBZEWBCOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2=CC=CC=C21)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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